

# Spectroscopic Profile of Dimethylphosphoramidic Dichloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethylphosphoramidic dichloride*

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This technical guide provides a comprehensive overview of the spectroscopic data available for **Dimethylphosphoramidic dichloride** ((CH<sub>3</sub>)<sub>2</sub>NPOCl<sub>2</sub>), a key intermediate in organic synthesis and a compound of interest in various research fields. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its characterization.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Dimethylphosphoramidic dichloride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While exhaustive experimental data for the <sup>1</sup>H and <sup>31</sup>P NMR of **Dimethylphosphoramidic dichloride** is not readily available in the public domain, typical chemical shift ranges for analogous organophosphorus compounds can provide valuable estimations.<sup>[1][2]</sup> <sup>13</sup>C NMR data availability has been noted in databases such as PubChem, though specific peak information is not detailed.<sup>[3]</sup>

Table 1: NMR Spectroscopic Data of **Dimethylphosphoramidic Dichloride**

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Notes
$^1\text{H}$	Not available	-	-	Expected to show a single resonance for the two equivalent methyl groups.
$^{13}\text{C}$	Data not available in detail	-	-	A single resonance is expected for the methyl carbons.
$^{31}\text{P}$	Not available	-	-	The chemical shift is influenced by the electronegativity of the substituents on the phosphorus atom.

## Infrared (IR) Spectroscopy

The infrared spectrum of **Dimethylphosphoramidic dichloride** exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum.<sup>[4]</sup>

Table 2: Infrared (IR) Spectroscopic Data of **Dimethylphosphoramidic Dichloride**

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~2950	C-H stretch (methyl)	Medium
~1470	C-H bend (methyl)	Medium
~1280	P=O stretch	Strong
~990	P-N stretch	Strong
~550	P-Cl stretch	Strong

Note: The peak positions are approximate and based on typical values for similar functional groups.

## Mass Spectrometry (MS)

Mass spectrometry data for **Dimethylphosphoramidic dichloride** is available from the NIST Mass Spectrometry Data Center and SpectraBase, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[\[3\]](#)[\[5\]](#)

Table 3: Mass Spectrometry (MS) Data of **Dimethylphosphoramidic Dichloride**

m/z	Ion	Relative Abundance
161/163/165	[M] <sup>+</sup> (Molecular ion)	Present
126/128	[M - Cl] <sup>+</sup>	High
91	[M - 2Cl] <sup>+</sup>	High
44	[(CH <sub>3</sub> ) <sub>2</sub> N] <sup>+</sup>	High

Note: The presence of chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Dimethylphosphoramidic dichloride** are not explicitly published. However, the following are

generalized methodologies based on standard laboratory practices for similar liquid organophosphorus compounds.

## NMR Spectroscopy

**Sample Preparation:** A small amount of **Dimethylphosphoramidic dichloride** is typically dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.

**Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

**Acquisition Parameters ( $^1\text{H}$  NMR):**

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 15 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.

**Acquisition Parameters ( $^{31}\text{P}$  NMR):**

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 200 ppm.
- Number of Scans: 128-512, due to the lower gyromagnetic ratio of  $^{31}\text{P}$ .
- Relaxation Delay: 2-10 seconds.
- Referencing: External 85%  $\text{H}_3\text{PO}_4$  is commonly used as a reference.<sup>[6]</sup>

**Acquisition Parameters ( $^{13}\text{C}$  NMR):**

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., PENDANT or DEPT).
- Spectral Width: Approximately 200-250 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .

- Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

Sample Preparation: As **Dimethylphosphoramidic dichloride** is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: Typically 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement.

## Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Method:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:

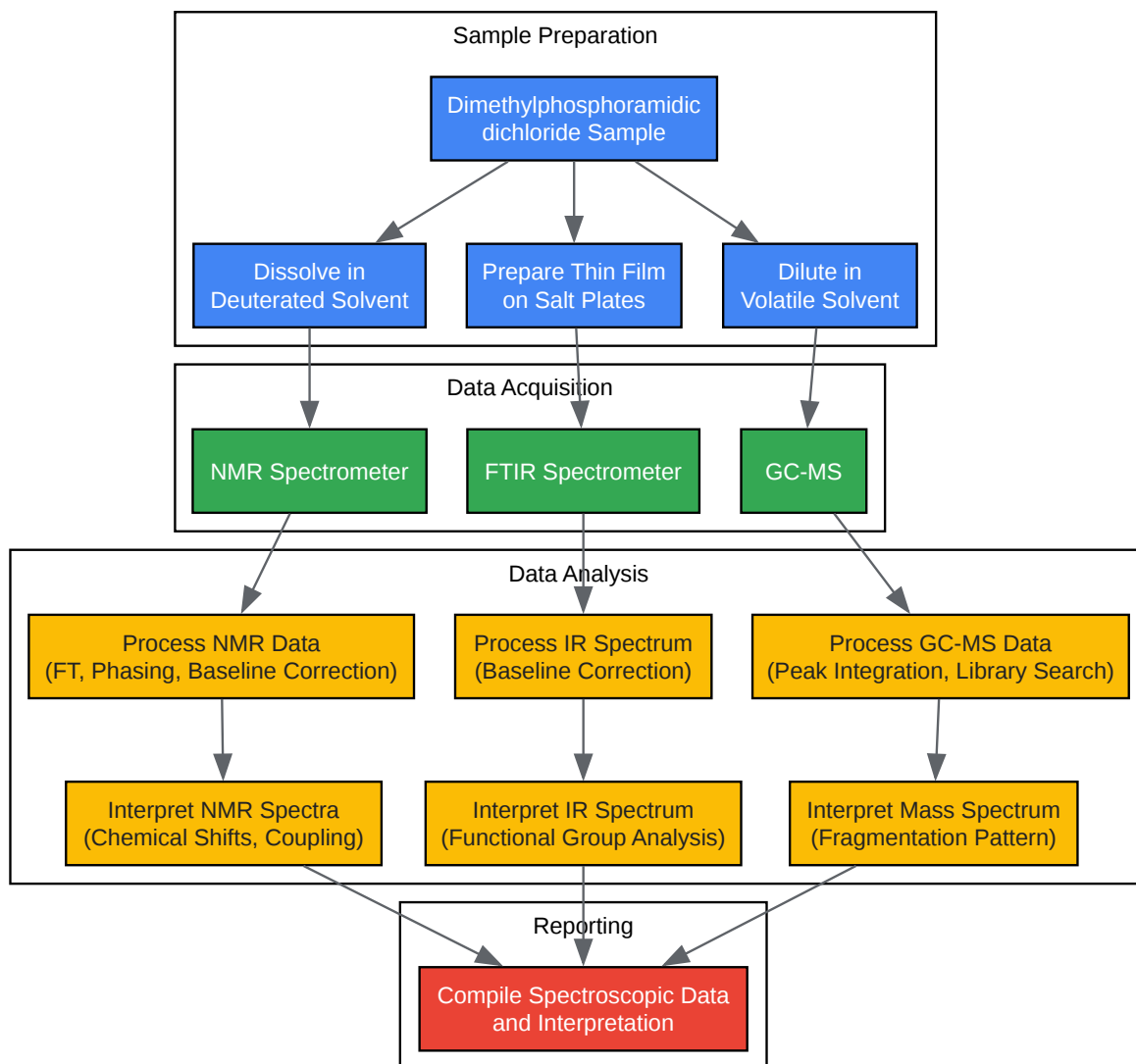
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range:  $m/z$  40-400.
- Ion Source Temperature: 230 °C.
- Interface Temperature: 280 °C.

## Visualizations

### General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **Dimethylphosphoramidic dichloride**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for understanding the spectroscopic properties of **Dimethylphosphoramidic dichloride**. For definitive structural elucidation and quality control, it is recommended to acquire and interpret full spectroscopic data under controlled experimental conditions.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)